molecular formula C14H13B B3061275 1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl- CAS No. 79757-93-0

1,1'-Biphenyl, 4-(bromomethyl)-4'-methyl-

Cat. No.: B3061275
CAS No.: 79757-93-0
M. Wt: 261.16 g/mol
InChI Key: CNEBYCQCJMBAJI-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-(bromomethyl)-4’-methyl- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromomethyl group and a methyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-(bromomethyl)-4’-methyl- can be synthesized through several methods. One common approach involves the bromination of 4-methylbiphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 1,1’-Biphenyl, 4-(bromomethyl)-4’-methyl- may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 4-(bromomethyl)-4’-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of new biphenyl derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 4-methylbiphenyl.

Scientific Research Applications

1,1’-Biphenyl, 4-(bromomethyl)-4’-methyl- has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-(bromomethyl)-4’-methyl- depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group is converted to a more oxidized state through the transfer of electrons.

Comparison with Similar Compounds

    1,1’-Biphenyl, 4-bromo-: Lacks the methyl group, making it less versatile in certain reactions.

    4,4’-Bis(bromomethyl)-1,1’-biphenyl: Contains two bromomethyl groups, offering different reactivity and applications.

    1,1’-Biphenyl, 4-methyl-: Lacks the bromomethyl group, limiting its use in substitution reactions.

Uniqueness: 1,1’-Biphenyl, 4-(bromomethyl)-4’-methyl- is unique due to the presence of both bromomethyl and methyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

1-(bromomethyl)-4-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEBYCQCJMBAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513535
Record name 4-(Bromomethyl)-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-93-0
Record name 4-(Bromomethyl)-4′-methyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79757-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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